molecular formula C20H24N4O3 B2696479 2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide CAS No. 2034619-22-0

2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2696479
CAS No.: 2034619-22-0
M. Wt: 368.437
InChI Key: XSXBERZBALMIJB-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropylmethoxy group, a morpholinopyridinyl moiety, and an isonicotinamide backbone, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Coupling with Isonicotinamide: The cyclopropylmethyl chloride is then reacted with isonicotinamide in the presence of a base, such as potassium carbonate, to form the cyclopropylmethoxyisonicotinamide intermediate.

    Introduction of the Morpholinopyridinyl Group: The final step involves the coupling of the cyclopropylmethoxyisonicotinamide intermediate with 6-morpholinopyridine-3-carbaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the pyridinyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Mechanism of Action

The mechanism by which 2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide exerts its effects is largely dependent on its interaction with molecular targets. It is believed to interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide: Lacks the morpholinopyridinyl group, which may affect its binding affinity and specificity.

    N-(6-Morpholinopyridin-3-ylmethyl)isonicotinamide: Lacks the cyclopropylmethoxy group, potentially altering its chemical reactivity and biological activity.

Uniqueness

2-(Cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the cyclopropylmethoxy and morpholinopyridinyl groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in multiple scientific disciplines.

Biological Activity

2-(cyclopropylmethoxy)-N-((6-morpholinopyridin-3-yl)methyl)isonicotinamide is a compound that has garnered interest in pharmacology due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This enzyme plays a critical role in various cellular processes, including metabolism, cell proliferation, and apoptosis. The modulation of GSK-3 activity has implications for treating several diseases, including neurodegenerative disorders and cancer.

The primary mechanism of action for this compound involves the inhibition of GSK-3. By inhibiting this enzyme, the compound may influence various signaling pathways, particularly those involved in cellular survival and differentiation.

Inhibition of GSK-3

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against GSK-3. The following table summarizes the IC50 values for various related compounds:

Compound NameGSK3β IC50 (nM)pTau IC50 (nM)
This compoundTBDTBD
Compound A3.4213
Compound B6.8574
Compound C9.0705

Note: TBD indicates that specific data for this compound is not yet available.

Neuroprotective Effects

Studies have shown that inhibition of GSK-3 can lead to neuroprotective effects in models of Alzheimer's disease. For instance, the modulation of tau phosphorylation through GSK-3 inhibition has been linked to improved cognitive function in animal models .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that GSK-3 inhibitors can induce apoptosis in cancer cells and inhibit tumor growth. This suggests that this compound may have therapeutic potential in oncology .

Case Study 1: Alzheimer's Disease Model

In a recent study involving transgenic mice models of Alzheimer's disease, treatment with a GSK-3 inhibitor led to a significant reduction in amyloid plaque formation and improved memory performance compared to untreated controls. This suggests a promising avenue for further research into the neuroprotective properties of compounds like this compound .

Case Study 2: Cancer Cell Lines

Another study focused on various cancer cell lines treated with GSK-3 inhibitors showed a marked decrease in cell viability and increased apoptosis rates. The findings indicate that targeting GSK-3 could be an effective strategy for cancer therapy, supporting the investigation of this compound's efficacy in clinical settings .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(17-5-6-21-19(11-17)27-14-15-1-2-15)23-13-16-3-4-18(22-12-16)24-7-9-26-10-8-24/h3-6,11-12,15H,1-2,7-10,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXBERZBALMIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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